

Regadenoson-d3: A Technical Guide to the Certificate of Analysis and Purity Specifications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Regadenoson-d3	
Cat. No.:	B12412869	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regadenoson-d3 is the deuterated analog of Regadenoson, a selective A2A adenosine receptor agonist used as a pharmacologic stress agent in myocardial perfusion imaging. The incorporation of deuterium in place of hydrogen atoms can offer advantages in drug metabolism and pharmacokinetic studies, making it a valuable tool for researchers. As a critical reference material, the purity and well-defined characterization of Regadenoson-d3 are paramount. This technical guide provides an in-depth overview of the typical data and methodologies associated with its Certificate of Analysis (CoA), offering a comprehensive resource for its application in a research and drug development setting. While a specific CoA is proprietary to the manufacturer and batch, this document synthesizes publicly available data and standard pharmaceutical quality control practices to present a representative analysis.

Data Presentation: Purity and Specifications

The quality of a reference standard like **Regadenoson-d3** is defined by a series of analytical tests. The results are summarized in a Certificate of Analysis. Below are tables representing typical quantitative data and purity specifications.

Table 1: Representative Quantitative Data for Regadenoson-d3

This table summarizes typical analytical results found for a batch of **Regadenoson-d3**.



Parameter	Method	Result	Source
Chemical Purity (HPLC)	HPLC	99.68%	[1]
Isotopic Purity	Mass Spectrometry	≥98%	
Molecular Formula	-	C15H15D3N8O5	[2][3]
Molecular Weight	Mass Spectrometry	393.37 g/mol	[2][3]
Appearance	Visual Inspection	Pale Beige Solid	

Table 2: Illustrative Purity Specifications for Regadenoson-d3

This table outlines a typical set of specifications that a high-quality batch of **Regadenoson-d3** would be expected to meet.



Test	Method	Specification
Identification		
Mass Spectrum	LC-MS	Conforms to the expected molecular weight
1H NMR Spectrum	1H NMR	Conforms to the structure of Regadenoson-d3
Assay		
Purity by HPLC	HPLC (UV, 272 nm)	≥ 98.0%
Impurities		
Individual Impurity	HPLC	Report results
Total Impurities	HPLC	≤ 2.0%
Isotopic Purity		
Isotopic Enrichment	Mass Spectrometry	≥ 98% (d3)
Physical Properties		
Appearance	Visual Inspection	White to Off-White or Pale Beige Solid
Residual Solvents		
As per USP <467>	GC-MS	Meets USP requirements
Water Content		
Karl Fischer Titration	KF Titration	≤ 1.0%

Experimental Protocols

Detailed and validated analytical methods are crucial for ensuring the quality of **Regadenoson-d3**. The following are representative protocols for the key experiments cited.



High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is designed to separate **Regadenoson-d3** from its potential process-related impurities and degradation products.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: ACE 3 C18-PFP, 150 x 4.6 mm, 3.0 μm particle size (or equivalent).
- Mobile Phase A: 1.0 mL of Methane Sulfonic Acid in 1000 mL of water.
- Mobile Phase B: Acetonitrile.
- Gradient Program: A suitable gradient to ensure separation of all relevant impurities.
- Flow Rate: 0.8 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 272 nm.
- Injection Volume: 5 μL.
- Diluent: Dimethyl Sulfoxide (DMSO).
- Sample Preparation: Accurately weigh and dissolve the Regadenoson-d3 sample in the diluent to a final concentration of approximately 0.5 mg/mL.
- Analysis: The percentage purity is calculated by the area normalization method, comparing
 the peak area of the main component to the total area of all peaks. Impurities are identified
 by their relative retention times.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Enrichment

This method confirms the molecular weight and assesses the isotopic purity of **Regadenoson-d3**.



- Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- HPLC Conditions: A rapid HPLC method is typically used to introduce the sample into the mass spectrometer.
- Mass Spectrometry Analysis:
 - Full Scan Mode: Acquire data over a mass range that includes the expected molecular ion of Regadenoson-d3 (m/z ~394 for [M+H]+). This confirms the identity and molecular weight.
 - Isotopic Enrichment Calculation: The isotopic distribution of the molecular ion peak is analyzed. The relative intensities of the peaks corresponding to the d0, d1, d2, and d3 species are used to calculate the percentage of the d3-labeled compound. The isotopic enrichment is calculated as: % Enrichment = (Intensity of d3 peak / Sum of intensities of d0, d1, d2, d3 peaks) * 100

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is used to confirm the chemical structure of **Regadenoson-d3** and the position of the deuterium labels.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
- Experiments:
 - 1H NMR: Provides information on the proton environment in the molecule. The absence or reduced integration of signals corresponding to the positions of deuterium labeling confirms the isotopic substitution.
 - 13C NMR: Provides information about the carbon skeleton of the molecule.

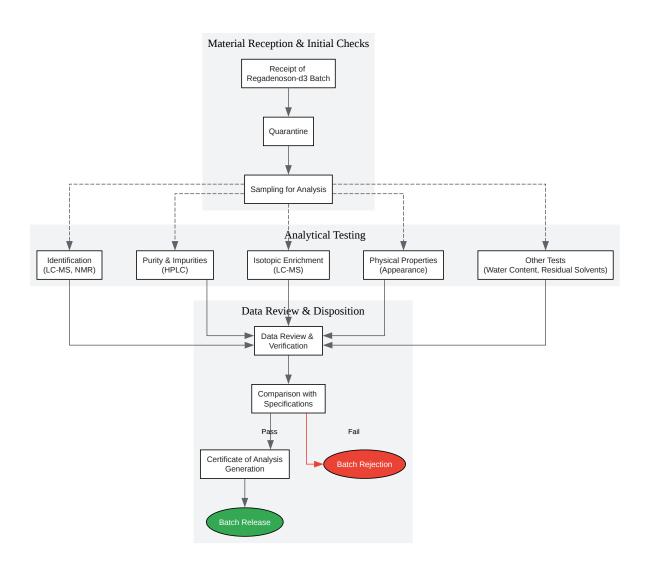


 Analysis: The resulting spectra are compared with the known spectrum of non-deuterated Regadenoson and theoretical predictions to confirm the structural integrity and the specific sites of deuteration.

Mandatory Visualizations Quality Control Workflow for Regadenoson-d3

The following diagram illustrates a typical quality control workflow for an active pharmaceutical ingredient (API) like **Regadenoson-d3**, from material receipt to final batch release.





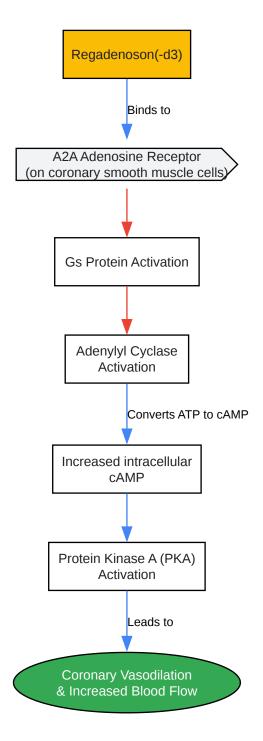
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Caption: Quality Control Workflow for Regadenoson-d3.



Signaling Pathway of Regadenoson

This diagram illustrates the mechanism of action of Regadenoson as a selective A2A adenosine receptor agonist.



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Caption: Regadenoson Signaling Pathway.



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References

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- To cite this document: BenchChem. [Regadenoson-d3: A Technical Guide to the Certificate of Analysis and Purity Specifications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12412869#certificate-of-analysis-and-purity-specifications-for-regadenoson-d3]

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